molecular formula C6H12 B587358 Methylcyclopentane-D12 CAS No. 144120-51-4

Methylcyclopentane-D12

Cat. No.: B587358
CAS No.: 144120-51-4
M. Wt: 96.235
InChI Key: GDOPTJXRTPNYNR-PSDCQUMKSA-N
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Description

Methylcyclopentane-D12 is a deuterated form of methylcyclopentane, where all hydrogen atoms are replaced by deuterium. This compound is represented by the chemical formula C6D12. It is a colorless, flammable liquid with a faint odor and is primarily used in scientific research due to its stable isotope properties.

Scientific Research Applications

Methylcyclopentane-D12 is widely used in scientific research due to its unique properties as a stable isotope. Some of its applications include:

    Chemistry: Used as a solvent and reagent in various chemical reactions and studies.

    Biology: Employed in metabolic studies to trace the pathways of deuterated compounds.

    Medicine: Used in the development of deuterated drugs to study their pharmacokinetics and metabolism.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

Methylcyclopentane is highly flammable and may be fatal if swallowed and enters airways. It can cause skin irritation, serious eye irritation, respiratory irritation, and may cause drowsiness or dizziness .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylcyclopentane-D12 can be synthesized through the deuteration of methylcyclopentane. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and temperature to ensure complete deuteration.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of methylcyclopentane and deuterium gas over a catalyst bed in a high-pressure reactor. The reaction conditions are optimized to achieve maximum yield and purity of the deuterated product.

Chemical Reactions Analysis

Types of Reactions: Methylcyclopentane-D12 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclopentanone and other oxygenated products.

    Reduction: It can be reduced to form cyclopentane derivatives.

    Substitution: It can undergo substitution reactions where deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products Formed:

    Oxidation: Cyclopentanone, cyclopentanol.

    Reduction: Cyclopentane derivatives.

    Substitution: Various substituted cyclopentane compounds.

Mechanism of Action

Methylcyclopentane-D12 can be compared with other deuterated cycloalkanes such as:

    Cyclopentane-D10: A deuterated form of cyclopentane with ten deuterium atoms.

    Cyclohexane-D12: A deuterated form of cyclohexane with twelve deuterium atoms.

Uniqueness: this compound is unique due to its specific structure and the complete replacement of hydrogen atoms with deuterium. This makes it particularly useful in studies requiring high levels of isotopic purity and stability.

Comparison with Similar Compounds

  • Cyclopentane-D10
  • Cyclohexane-D12

These compounds share similar properties but differ in their ring size and the number of deuterium atoms, which can influence their chemical behavior and applications.

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5-nonadeuterio-5-(trideuteriomethyl)cyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12/c1-6-4-2-3-5-6/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOPTJXRTPNYNR-PSDCQUMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C1([2H])[2H])([2H])C([2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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